![molecular formula C7H18ClN B1389386 N,4-Dimethyl-2-pentanamine hydrochloride CAS No. 89979-62-4](/img/structure/B1389386.png)
N,4-Dimethyl-2-pentanamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular formula of N,4-Dimethyl-2-pentanamine hydrochloride is C7H17N . The molecular weight is 115.2166 . The IUPAC Standard InChI is InChI=1S/C7H17N/c1-5-6-7(2)8(3)4/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of N,4-Dimethyl-2-pentanamine hydrochloride include a density of 0.8±0.1 g/cm3, a boiling point of 116.9±8.0 °C at 760 mmHg, and a vapour pressure of 17.9±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 35.5±3.0 kJ/mol, a flash point of 7.3±9.3 °C, and an index of refraction of 1.409 .Scientific Research Applications
N,4-Dimethyl-2-pentanamine hydrochloride: is a chemical compound with potential applications in various fields of scientific research. Below are detailed sections focusing on unique applications:
Thermodynamic Property Research
This compound’s thermodynamic properties can be critically evaluated for use in dynamic data analysis, which is essential in the development of new materials and chemicals. The NIST ThermoData Engine software package utilizes such data for organics .
Life Science Research
Scientists with expertise in life sciences may utilize N,4-Dimethyl-2-pentanamine hydrochloride in biochemical studies due to its organic nature and potential reactivity with biological molecules .
Material Science Applications
In material science, this compound could be used to synthesize new materials or study the chemical synthesis process, given its defined linear formula and molecular structure .
Chromatography
Due to its unique chemical properties, it may serve as a standard or reagent in chromatographic processes to help identify or quantify other compounds .
Analytical Chemistry
Analytical chemists might find this compound useful as a reference material for calibrating instruments or developing new analytical techniques .
Chemical Synthesis
This compound could be involved in the synthesis of more complex molecules, serving as a building block due to its molecular structure and reactivity .
Mechanism of Action
The exact mechanism of action of N,4-Dimethyl-2-pentanamine hydrochloride is not specified in the search results. As a sympathomimetic drug, it likely stimulates the sympathetic nervous system, leading to effects such as bronchodilation and central nervous system stimulation.
Safety and Hazards
The safety data sheet for N,4-Dimethyl-2-pentanamine hydrochloride indicates that it is a solid at room temperature . It is recommended to handle it with appropriate safety measures, including wearing protective gloves, protective clothing, eye protection, and face protection . The MSDS for this compound can be found here.
properties
IUPAC Name |
N,4-dimethylpentan-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N.ClH/c1-6(2)5-7(3)8-4;/h6-8H,5H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQCHZRLKMRRDRG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C)NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655355 | |
Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89979-62-4 | |
Record name | N,4-Dimethylpentan-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80655355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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